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molecular formula C8H14NO6P B1194583 3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acid CAS No. 138738-21-3

3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acid

Cat. No. B1194583
M. Wt: 251.17 g/mol
InChI Key: YEEABICQMLEYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470844

Procedure details

Mix N-carbobenzoxy-3[(diethoxyphosphinyl)acetyl]piperidine-2-carboxylic acid benzyl ester (3.6 g) and 6N hydrochloric acid (400 mL) and reflux for 24 hours. Condense with a stream of nitrogen and dissolve the residue in a mixture of absolute ethanol (75 mL) and isopropanol (75 mL). Filter and add propylene oxide until a white precipitate develops. Filter the precipitate, wash with isopropanol and dry to give the title compound as a white powder (1.55 g, 91%).
Name
N-carbobenzoxy-3[(diethoxyphosphinyl)acetyl]piperidine-2-carboxylic acid benzyl ester
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]1[CH:16]([C:17](=[O:27])[CH2:18][P:19]([O:24]CC)([O:21]CC)=[O:20])[CH2:15][CH2:14][CH2:13][N:12]1C(OCC1C=CC=CC=1)=O)=[O:10])C1C=CC=CC=1.Cl.C(O)C>C(O)(C)C>[P:19]([CH2:18][C:17]([CH:16]1[CH2:15][CH2:14][CH2:13][NH:12][CH:11]1[C:9]([OH:10])=[O:8])=[O:27])([OH:21])([OH:24])=[O:20]

Inputs

Step One
Name
N-carbobenzoxy-3[(diethoxyphosphinyl)acetyl]piperidine-2-carboxylic acid benzyl ester
Quantity
3.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1N(CCCC1C(CP(=O)(OCC)OCC)=O)C(=O)OCC1=CC=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Condense with a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue
FILTRATION
Type
FILTRATION
Details
Filter
ADDITION
Type
ADDITION
Details
add propylene oxide until a white precipitate
FILTRATION
Type
FILTRATION
Details
Filter the precipitate
WASH
Type
WASH
Details
wash with isopropanol
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)CC(=O)C1C(NCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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